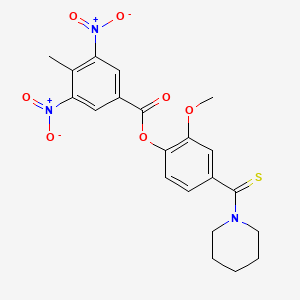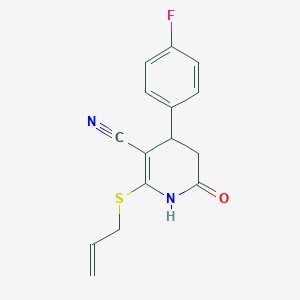![molecular formula C22H23FN4O B11655996 4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide](/img/structure/B11655996.png)
4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene]benzohydrazide is a complex organic compound with a unique structure that includes a fluorine atom, a phenyl group, and a diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with a suitable diazatricyclic precursor. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and diazatricyclic core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-(3-furoyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline: This compound shares the fluorine atom and aromatic structure but differs in its thiazole ring.
4-fluoro-N’-[(9Z)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide: A similar compound with a different isomeric form.
Uniqueness
4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide is unique due to its specific diazatricyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23FN4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]benzamide |
InChI |
InChI=1S/C22H23FN4O/c23-19-8-6-16(7-9-19)21(28)25-24-20-17-12-26-10-11-27(13-17)15-22(20,14-26)18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b24-20+ |
InChI Key |
JWJRAISBKPQENH-HIXSDJFHSA-N |
Isomeric SMILES |
C1CN2CC\3CN1CC(C2)(/C3=N/NC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=NNC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11655913.png)
methylidene]-4-fluorobenzamide](/img/structure/B11655917.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11655922.png)
![N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B11655934.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11655942.png)



![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11655982.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655988.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11655989.png)
![2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11655990.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11655997.png)
